N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2E)-3-(2,5-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2,5-dimethoxyphenyl group and a phenylacetamide substituent. This compound’s pharmacological relevance is inferred from structural analogs targeting enzymes or receptors associated with inflammation, neurodegeneration, or microbial infections .
Properties
Molecular Formula |
C21H22N2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-15-8-9-18(28-2)16(11-15)23-17-12-30(25,26)13-19(17)29-21(23)22-20(24)10-14-6-4-3-5-7-14/h3-9,11,17,19H,10,12-13H2,1-2H3 |
InChI Key |
OOQYQIVIKPXZKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and phenylacetamide groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and phenylacetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
- Structural Differences: The 2,5-dimethoxyphenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl group in this analog.
- The para-substituted dimethylamino group may enhance membrane permeability due to increased lipophilicity compared to the dimethoxy analog .
| Feature | Target Compound | Dimethylamino Analog |
|---|---|---|
| Aromatic Substituent | 2,5-Dimethoxyphenyl | 4-(Dimethylamino)phenyl |
| Electron Effect | Moderate π-donor (OMe) | Strong σ/π-donor (NMe₂) |
| Polarity | Higher (due to two OMe groups) | Lower (NMe₂ reduces polarity) |
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Structural Differences: This compound features a triazole-thione core with chlorophenyl groups instead of the thienothiazole system.
- Hydrogen-bonding interactions (N–H···O/S) in the crystal structure may enhance solid-state stability, a trait less pronounced in the sulfonated thienothiazole system .
Thiazole Derivatives from Pharmacopeial Forum (PF 43(1))
- Structural Differences: These compounds (e.g., thiazol-5-ylmethyl carbamates) share a thiazole core but lack the fused thieno[3,4-d][1,3]thiazole system.
- Functional Implications :
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)propanamide
- Structural Differences: This analog replaces the thienothiazole core with a pyridine-thiazole system but retains the 2,5-dimethoxyphenyl group.
- Functional Implications: The pyridine-thiazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway).
Biological Activity
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a thieno-thiazole core, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group may enhance its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₄S₂
- Molecular Weight: 378.47 g/mol
Anticancer Properties
Research indicates that compounds similar to N-[(2E)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways:
- Mechanism of Action:
- Inhibition of cell proliferation.
- Induction of oxidative stress leading to cell death.
- Modulation of signaling pathways such as MAPK and PI3K/Akt.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Studies show that it can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter levels or reduction of neuroinflammation. This could have implications for treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives, including our compound, revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was found to be lower than that of standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-[(2E)... | 12.5 | MCF-7 |
| Doxorubicin | 15.0 | MCF-7 |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 3: Neuroprotection
In vitro assays indicated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The protective mechanism involved upregulation of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
